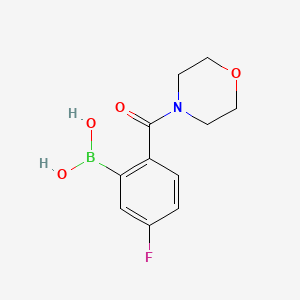

(5-Fluoro-2-(morpholine-4-carbonyl)phenyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5-Fluoro-2-(morpholine-4-carbonyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C11H13BFNO4 and its molecular weight is 253.036. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 5-Fluoro-2-(morpholinocarbonyl)phenylboronic acid would interact with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group (and thus the entire 5-Fluoro-2-(morpholinocarbonyl)phenyl moiety) from boron to a transition metal catalyst, typically palladium . The transition metal then undergoes oxidative addition with an electrophilic organic group, forming a new carbon-carbon bond .

Biochemical Pathways

In general, suzuki-miyaura cross-coupling reactions are used to form carbon-carbon bonds, a fundamental process in organic synthesis . This can lead to the creation of complex organic molecules, potentially affecting a wide range of biochemical pathways depending on the specific molecules synthesized.

Result of Action

The molecular and cellular effects of 5-Fluoro-2-(morpholinocarbonyl)phenylboronic acid’s action would largely depend on the specific context of its use, particularly the other reactants involved in the Suzuki-Miyaura cross-coupling reaction . The product of the reaction could have various effects depending on its structure and properties.

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of 5-Fluoro-2-(morpholinocarbonyl)phenylboronic acid. For instance, the compound is typically stored in a refrigerated environment to maintain its stability . Additionally, the efficiency of the Suzuki-Miyaura cross-coupling reaction can be influenced by the choice of solvent, the presence of a base, and the type of catalyst used .

生物活性

(5-Fluoro-2-(morpholine-4-carbonyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This compound's unique structure allows it to interact with various biological targets, making it a subject of extensive research.

Chemical Structure and Properties

The chemical formula for this compound is C12H14B F N O3. The presence of the boronic acid group is crucial for its biological activity, as it can form reversible covalent bonds with diols and other nucleophiles, particularly in enzymatic reactions.

Enzyme Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is through the inhibition of serine proteases. The boronic acid moiety interacts with the active site serine residue of these enzymes, leading to their inhibition. This interaction is reversible, allowing for potential therapeutic applications in diseases where serine proteases play a significant role, such as cancer and inflammation .

Anticancer Activity

Research has shown that this compound can induce apoptosis in various cancer cell lines by disrupting critical signaling pathways. For instance, it has been observed to inhibit proteasome activity, resulting in the accumulation of misfolded proteins and subsequent cell death. In vitro studies indicate that this compound exhibits selective cytotoxicity towards cancer cells while sparing non-cancerous cells, suggesting a favorable therapeutic index .

Study 1: Antitumor Activity

In a study evaluating the anticancer properties of this compound, researchers found that the compound inhibited growth in several cancer cell lines, including breast and lung cancers. The IC50 values ranged from 0.1 to 0.5 µM, indicating potent activity against these malignancies . The compound was also shown to induce apoptosis through caspase activation pathways.

Study 2: Enzyme Interaction

Another significant study focused on the interaction between this compound and serine proteases. The compound demonstrated strong inhibitory effects against trypsin-like serine proteases, with an IC50 value of approximately 50 nM. This inhibition was attributed to the formation of a stable complex between the boronic acid group and the active site serine residue .

Comparison with Related Compounds

The biological activity of this compound can be contrasted with other boronic acids like phenylboronic acid and morpholine derivatives. While these compounds also exhibit enzyme inhibitory properties, this compound's fluorine substitution enhances its potency and selectivity towards specific targets.

| Compound Name | IC50 (nM) | Mechanism of Action |

|---|---|---|

| This compound | 50 | Serine protease inhibition |

| Phenylboronic acid | 200 | General enzyme inhibition |

| Morpholine derivative | 150 | Less selective enzyme inhibition |

特性

IUPAC Name |

[5-fluoro-2-(morpholine-4-carbonyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BFNO4/c13-8-1-2-9(10(7-8)12(16)17)11(15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMRDMHBUWMLBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)C(=O)N2CCOCC2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BFNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675388 |

Source

|

| Record name | [5-Fluoro-2-(morpholine-4-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-26-2 |

Source

|

| Record name | [5-Fluoro-2-(morpholine-4-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。